molecular formula C17H13N3O2 B12536178 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one CAS No. 698977-76-3

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one

Cat. No.: B12536178
CAS No.: 698977-76-3
M. Wt: 291.30 g/mol
InChI Key: UZJSEWAZRQXSSF-UHFFFAOYSA-N
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Description

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one is a heterocyclic compound that features both imidazole and benzoxazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one typically involves the formation of the imidazole and benzoxazole rings followed by their coupling. One common method includes the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzoxazole ring. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia. The final step involves the coupling of these two rings under specific conditions, often using a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the imidazole or benzoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The imidazole and benzoxazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one is unique due to the combination of imidazole and benzoxazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

698977-76-3

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C17H13N3O2/c21-17-19-14-7-6-13(10-15(14)22-17)16(20-9-8-18-11-20)12-4-2-1-3-5-12/h1-11,16H,(H,19,21)

InChI Key

UZJSEWAZRQXSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)NC(=O)O3)N4C=CN=C4

Origin of Product

United States

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